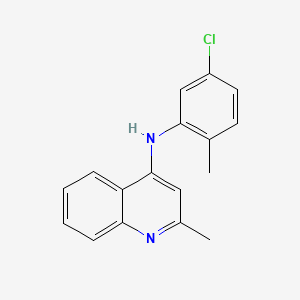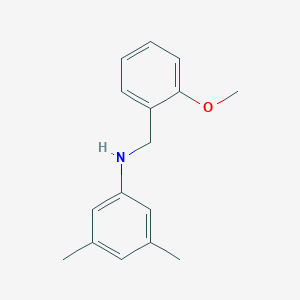![molecular formula C16H15N3O3S B5874150 3-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)pyridine](/img/structure/B5874150.png)
3-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)pyridine, commonly known as DMTM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTM belongs to the class of heterocyclic compounds and has a pyridine ring attached to an oxadiazole ring.
Mecanismo De Acción
The mechanism of action of DMTM is not well understood. However, it has been suggested that DMTM may exert its biological effects by inhibiting enzymes involved in the biosynthesis of key cellular components, such as nucleic acids and proteins. DMTM has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
DMTM has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DMTM exhibits potent anticancer, antimicrobial, and antifungal activities. DMTM has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity. In addition, DMTM has been shown to be a potent fluorescent probe for the detection of metal ions in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTM has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. DMTM is also stable and has a long shelf life, which makes it easy to store and transport. However, there are also some limitations to using DMTM in lab experiments. Its mechanism of action is not well understood, which makes it difficult to design experiments to investigate its biological effects. In addition, DMTM is a relatively new compound, and its safety profile has not been fully established.
Direcciones Futuras
There are several future directions for research on DMTM. One area of interest is the development of DMTM derivatives with improved biological activity and selectivity. Another area of interest is the investigation of the mechanism of action of DMTM, which may provide insights into its biological effects. Additionally, future research could focus on the development of DMTM-based fluorescent probes for the detection of metal ions in biological samples. Finally, the safety profile of DMTM could be further investigated to establish its potential as a therapeutic agent.
Métodos De Síntesis
DMTM can be synthesized using a multistep process that involves the reaction of 3-chloromethylpyridine with 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol in the presence of a base. The resulting product is then purified using column chromatography to obtain pure DMTM. The synthesis of DMTM has been optimized to increase its yield and purity.
Aplicaciones Científicas De Investigación
DMTM has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, DMTM has been studied for its anticancer, antimicrobial, and antifungal properties. DMTM has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-20-13-6-5-12(8-14(13)21-2)15-18-19-16(22-15)23-10-11-4-3-7-17-9-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTUIBRRPSPBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874081.png)

![3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B5874106.png)
![2-[(3,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5874109.png)
![N-(2-methoxy-5-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5874117.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5874118.png)
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5874121.png)
![3-(2-furyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5874124.png)
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5874126.png)


![1-[(4-chloro-3-methylphenoxy)acetyl]indoline](/img/structure/B5874152.png)